molecular formula C19H15Cl2N5O B2455277 N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890892-22-5

N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2455277
CAS No.: 890892-22-5
M. Wt: 400.26
InChI Key: VPIVUEMOWCZBAV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15Cl2N5O and its molecular weight is 400.26. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O/c1-11-3-5-13(8-15(11)20)26-19-14(9-24-26)18(22-10-23-19)25-12-4-6-17(27-2)16(21)7-12/h3-10H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIVUEMOWCZBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including data from various studies, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17Cl2N4OC_{17}H_{17}Cl_2N_4O, with a molecular weight of 368.86 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity against various diseases, especially cancer.

PropertyValue
Molecular FormulaC17H17Cl2N4O
Molecular Weight368.86 g/mol
LogP4.9726
Polar Surface Area34.269 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Specific studies have highlighted the compound's effectiveness against various cancer cell lines:

  • MCF7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 3.79 µM.
  • A549 (Lung Cancer) : It exhibited an IC50 value of 26 µM, indicating moderate effectiveness in inhibiting cell growth.
  • NCI-H460 (Lung Cancer) : Another study reported GI50 values around 12.50 µM, suggesting it can effectively inhibit tumor growth in this cell line.

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Studies

  • Study on MCF7 Cell Line : A recent investigation assessed the compound's impact on MCF7 cells, revealing that it induces apoptosis through the mitochondrial pathway. The study noted an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent.

Comparative Analysis with Other Pyrazolo Compounds

To contextualize the activity of this compound, a comparison with other related compounds is essential:

Compound NameIC50 (µM)Cell Line
This compound3.79MCF7
Compound A5.00A549
Compound B2.50NCI-H460

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